molecular formula C12H19NO4 B8285664 ethyl N-ethoxycarbonyl-4-piperidylideneacetate

ethyl N-ethoxycarbonyl-4-piperidylideneacetate

Cat. No.: B8285664
M. Wt: 241.28 g/mol
InChI Key: OXCNJARQOXNNON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-ethoxycarbonyl-4-piperidylideneacetate is a useful research compound. Its molecular formula is C12H19NO4 and its molecular weight is 241.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

ethyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-3-16-11(14)9-10-5-7-13(8-6-10)12(15)17-4-2/h9H,3-8H2,1-2H3

InChI Key

OXCNJARQOXNNON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4 g oily sodium hydride (60%) in 200 ml of anhydrous 1,2-dimethoxyethane, was added dropwise 23.6 g ethyl diethylphosphonoacetate at about 20° C., and the mixture was stirred at that temperature for about one hour. To the solution thus obtained, was added dropwise 17.1 g N-ethoxycarbonyl-4-piperidone at temperatures below 30° C., the mixture was stirred for an additional two hours, and the solvent was distilled off under reduced pressure. Ice water (100 ml) and ethyl acetate (100 ml) were added to the residue, the mixture was shaken, and the layers were separated. The aqueous layer was extracted twice with 100 ml ethyl acetate, and all the organic solutions were combined, washed with water and dried over anhydrous magnesium sulfate. Distilling off the solvent from the dried solution gave 25.7 g of ethyl N-ethoxycarbonyl-4-piperidylideneacetate as colorless solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three

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